molecular formula C12H14BrFO3 B1450410 Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate CAS No. 1517852-58-2

Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate

Cat. No. B1450410
CAS RN: 1517852-58-2
M. Wt: 305.14 g/mol
InChI Key: AUKCPHTUYXQWTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate (MBFPD) is an organofluorine compound which is used as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). It is a versatile synthetic reagent with a wide range of applications in the pharmaceutical industry. MBFPD has been used to synthesize various drugs, including anti-inflammatory drugs, antifungal drugs, and antimicrobial drugs. It is also used as a catalyst in the synthesis of polymers and other materials. MBFPD is a highly reactive compound and has been used in the synthesis of many other compounds, including polymers and other materials.

Mechanism of Action

Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate (Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate) is a highly reactive compound and is used as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The mechanism of action of Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate involves the formation of a covalent bond between the bromine and fluorine atoms, which then facilitates the reaction with other molecules. This reaction can be used to synthesize a variety of APIs and other compounds.
Biochemical and Physiological Effects
Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate (Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate) is a highly reactive compound and is used as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The biochemical and physiological effects of Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate depend on the specific API being synthesized. For example, the anti-inflammatory effects of Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate are due to its ability to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. The antifungal effects of Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate are due to its ability to inhibit the growth of fungi, while the antimicrobial effects are due to its ability to inhibit the growth of bacteria.

Advantages and Limitations for Lab Experiments

Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate (Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate) is a highly reactive compound and is used as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The advantages of using Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate in laboratory experiments include its high reactivity, low cost, and wide availability. In addition, it is relatively easy to handle and store. However, there are some limitations to using Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate in laboratory experiments. These include its hazardous nature, its high reactivity, and its limited shelf life.

Future Directions

In the future, the use of Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate (Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate) in the synthesis of various active pharmaceutical ingredients (APIs) is likely to continue to grow. In particular, Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate is likely to be used in the synthesis of newer, more complex APIs, such as peptides and proteins. Additionally, Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate may be used in the synthesis of other materials, such as polymers, nanomaterials, and other materials. Finally, Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate may be used in the synthesis of more efficient and cost-effective APIs.

Scientific Research Applications

Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate (Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate) is a versatile synthetic reagent with a wide range of applications in the pharmaceutical industry. It is used in the synthesis of various APIs, including anti-inflammatory drugs, antifungal drugs, and antimicrobial drugs. It is also used as a catalyst in the synthesis of polymers and other materials. Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate has been used in the synthesis of many other compounds, including polymers and other materials. In addition, it has been used in the synthesis of a variety of organic compounds, including heterocycles, polymers, and other materials.

properties

IUPAC Name

methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrFO3/c1-12(2,11(15)16-3)7-17-10-5-8(13)4-9(14)6-10/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKCPHTUYXQWTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC1=CC(=CC(=C1)Br)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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